1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate
Übersicht
Beschreibung
1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate, also known as PTX-B, is a synthetic compound that has received significant interest from the scientific community due to its potential applications in various fields. It has a molecular formula of C27H39NO6 and a molecular weight of 473.60 g/mol .
Synthesis Analysis
The synthesis of hexadecanedioic acid succinimidyl benzyl ester, which is a related compound, involves adding hexadecanedioic acid monobenzyl ester and dichloromethane into a flask, reducing the temperature to -5°C, and adding N-hydroxysuccinimide and diCyclohexylcarbodiimide. The reaction continues at -5°C for 2 hours, then returns to 30°C and continues for 16 hours. The precipitate is filtered out, and the remaining solution is distilled and concentrated to dryness to obtain a crude solid product .Molecular Structure Analysis
The molecular structure of this compound is complex, with a formula of C27H39NO6 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. One key step involves the reaction of hexadecanedioic acid monobenzyl ester with N-hydroxysuccinimide and diCyclohexylcarbodiimide in dichloromethane at -5°C to 30°C .Physical And Chemical Properties Analysis
This compound has a molecular weight of 473.60 g/mol . Other physical and chemical properties such as boiling point and linear structure formula are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Anticonvulsant Agents Synthesis : A study by Kamiński et al. (2015) involved the synthesis of new hybrid anticonvulsant agents, including compounds related to 1-Benzyl 16-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate. These hybrids were created by combining chemical fragments of known antiepileptic drugs, showing protection in animal seizure models and displaying a better safety profile compared to traditional antiepileptics like valproic acid or ethosuximide (Kamiński et al., 2015).
Synthesis of Heterocyclic Compounds
- Intermediate Synthesis for Mitomycins : Kametani et al. (1979) synthesized derivatives from a compound structurally similar to this compound, which served as intermediates in the synthesis of mitomycins, a group of anticancer antibiotics (Kametani, Kigawa, & Ihara, 1979).
Coupling Agent Synthesis
- Coupling Agent for Protein Conjugation : Reddy et al. (2005) developed an efficient synthesis method for a compound analogous to this compound. This compound serves as a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, illustrating its utility in biochemical applications (Reddy et al., 2005).
Conducting Polymer Synthesis
- Electrochromic and Fluorescent Polymers : Cihaner and Algi (2008) synthesized a series of polymers based on thienylpyrrole, which are structurally related to this compound. These polymers exhibited reversible redox processes and multielectrochromic behavior, demonstrating their potential in electrochromic devices (Cihaner & Algi, 2008).
Nootropic Agents
- Nootropic Compound Synthesis : Valenta et al. (1994) synthesized various 2-oxopyrrolidine derivatives, which are structurally related to the chemical of interest. These compounds were tested for nootropic activity, suggesting potential cognitive-enhancing effects (Valenta, Urban, Taimr, & Polívka, 1994).
Eigenschaften
IUPAC Name |
1-O-benzyl 16-O-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO6/c29-24-20-21-25(30)28(24)34-27(32)19-15-10-8-6-4-2-1-3-5-7-9-14-18-26(31)33-22-23-16-12-11-13-17-23/h11-13,16-17H,1-10,14-15,18-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQZNKHKXYJIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.